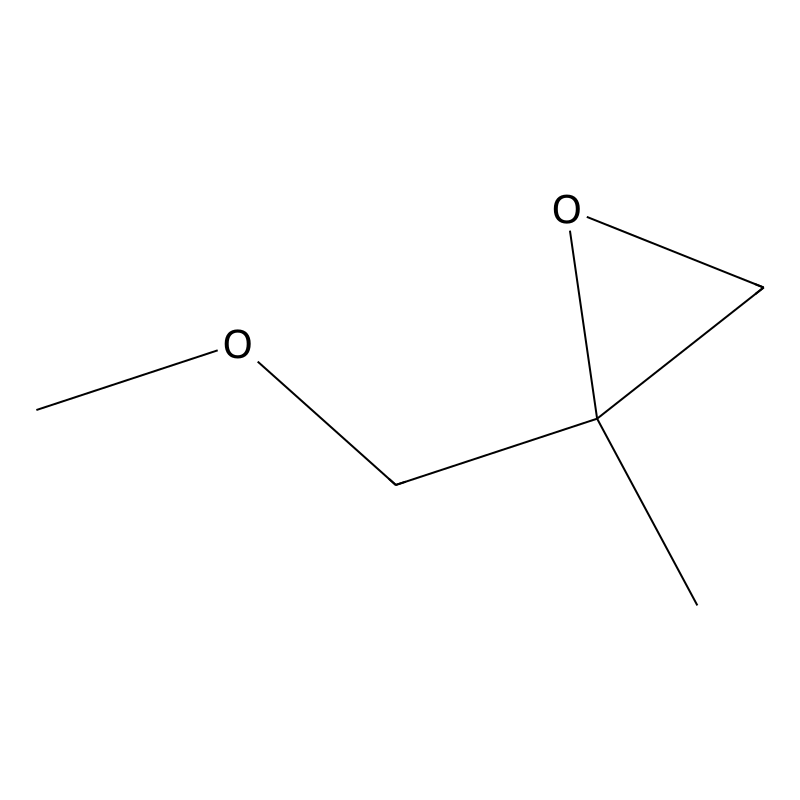

2-(Methoxymethyl)-2-methyloxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information

Searches of scientific databases and vendor resources reveal the compound's existence and some basic properties but do not disclose established research applications [].

Potential Research Areas

The chemical structure of 2-(Methoxymethyl)-2-methyloxirane suggests potential applications in areas like organic synthesis or materials science due to the presence of the oxirane ring (a three-membered cyclic ether) and the methoxymethyl group. However, absence of documented research makes it difficult to confirm these possibilities.

Further exploration might involve:

Patent Literature

Patent databases could be explored to identify potential industrial applications of 2-(Methoxymethyl)-2-methyloxirane [].

Emerging Research

Scientific conferences or ongoing research projects might shed light on novel uses for the compound. However, this would require specialized access to such information.

2-(Methoxymethyl)-2-methyloxirane, with the molecular formula CHO, is a cyclic ether compound known for its unique structural properties. It features a methoxymethyl group attached to a methyloxirane ring, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound is characterized by its low boiling point and high reactivity due to the presence of the epoxide functional group, making it a valuable intermediate in various

The reactivity of 2-(Methoxymethyl)-2-methyloxirane is primarily attributed to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to various chemical transformations:

- Ring-opening Reactions: The oxirane ring can undergo nucleophilic ring-opening reactions in the presence of nucleophiles such as alcohols or amines, resulting in the formation of larger, more complex molecules.

- Formation of Alcohols: Hydrolysis of the compound can yield corresponding alcohols, which can be further functionalized.

- Polymerization: Under certain conditions, this compound can participate in polymerization reactions, forming polyether networks that have applications in materials science.

Several methods exist for synthesizing 2-(Methoxymethyl)-2-methyloxirane:

- Epoxidation of Olefins: This method involves the reaction of alkenes with peracids or other oxidizing agents to form epoxides.

- Alkylation Reactions: Starting from glycidol or similar precursors, alkylation with methoxy methyl chloride can yield the desired compound.

- Nucleophilic Substitution: Utilizing nucleophiles such as methanol under acidic conditions can facilitate the formation of 2-(Methoxymethyl)-2-methyloxirane from suitable precursors.

The unique properties of 2-(Methoxymethyl)-2-methyloxirane make it suitable for various applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its ability to polymerize makes it useful in producing polyethers and other advanced materials.

- Chemical Reagents: It can be utilized in laboratory settings for various synthetic pathways due to its reactive nature.

Interaction studies involving 2-(Methoxymethyl)-2-methyloxirane are still emerging. Preliminary research indicates that compounds containing epoxide groups may interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways. Further studies are needed to elucidate specific interactions and their implications in biological systems .

Several compounds share structural similarities with 2-(Methoxymethyl)-2-methyloxirane. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Epoxypropane | CHO | Simple epoxide without additional functional groups |

| Glycidyl methyl ether | CHO | Contains an ether group but lacks methoxymethyl substitution |

| 3-Methoxy-1,2-epoxypropane | CHO | Similar structure but different positioning of methoxy group |

The presence of both methoxymethyl and methyloxirane functionalities distinguishes 2-(Methoxymethyl)-2-methyloxirane from these similar compounds, enhancing its reactivity and potential utility in various chemical applications .

Catalytic Epoxidation Strategies for Methallyl Ether Derivatives

Catalytic epoxidation of methallyl ether derivatives represents a cornerstone in the synthesis of 2-(Methoxymethyl)-2-methyloxirane. Titanium silicalite-1 (TS-1) catalysts, combined with hydrogen peroxide (H₂O₂), enable efficient epoxidation under mild conditions. For instance, studies demonstrate that TS-1 microspheres achieve over 95% selectivity for 2-methyl epichlorohydrin (MECH) at 20°C using a 1:1 molar ratio of methallyl chloride (MAC) to H₂O₂. The reaction proceeds via a heterolytic mechanism, where the titanium active site facilitates oxygen transfer from H₂O₂ to the alkene, forming the epoxide without significant ring-opening byproducts.

Table 1: Optimal Conditions for TS-1-Catalyzed Epoxidation

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| MAC/H₂O₂ Molar Ratio | 1:1 |

| Methanol Content | 40% (w/w) |

| Catalyst Loading | 1.0–2.0% (w/w) |

| Reaction Time | 120 min |

| H₂O₂ Conversion | 95–99% |

| Selectivity to MECH | 93–94% |

The use of continuous slurry reactors further enhances process efficiency, enabling sustained catalyst activity over 257 hours with minimal deactivation. Notably, TS-1’s microporous structure restricts side reactions, ensuring high regioselectivity even in complex matrices.

Bromohydrin-Mediated Cyclization Approaches

Bromohydrin intermediates offer a versatile pathway to 2-(Methoxymethyl)-2-methyloxirane. The reaction begins with bromohydrin formation via electrophilic addition of bromine (Br₂) and water to methallyl ethers, followed by base-mediated cyclization. Anti-periplanar alignment of the hydroxyl and bromine groups is critical for successful epoxide formation, as syn-configurations impede nucleophilic attack.

For example, treatment of 1-chloro-2-methyl-2-propanol with sodium hydroxide (NaOH) induces intramolecular Williamson ether synthesis, yielding the epoxide with >90% efficiency. The mechanism involves deprotonation of the hydroxyl group, generating an alkoxide that displaces the adjacent bromide via an SN2 pathway. Steric hindrance from the methoxymethyl and methyl substituents necessitates precise control of reaction geometry to avoid ring strain.

Table 2: Bromohydrin Cyclization Performance

| Parameter | Value |

|---|---|

| Base | NaOH (1.0 M) |

| Temperature | 25°C |

| Reaction Time | 60 min |

| Yield | 85–90% |

| Purity | >95% |

This method’s scalability is limited by bromine’s toxicity, prompting investigations into alternative halogen sources such as N-bromosuccinimide (NBS).

Solvent Effects in Peroxycarboxylic Acid-Mediated Syntheses

Solvent polarity profoundly influences the efficiency of peroxycarboxylic acid-mediated epoxidations. Methanol, a polar protic solvent, enhances the solubility of meta-chloroperoxybenzoic acid (MCPBA) and stabilizes the transition state through hydrogen bonding. In the epoxidation of methallyl ethers, a methanol content of 40% (w/w) maximizes H₂O₂ utilization (99% conversion) and epoxide selectivity (94%). By contrast, aprotic solvents like dichloromethane reduce reaction rates due to poor acid dissociation and increased side-product formation.

Table 3: Solvent Impact on Epoxidation Efficiency

| Solvent | H₂O₂ Conversion (%) | Selectivity (%) |

|---|---|---|

| Methanol | 99 | 94 |

| Ethanol | 95 | 89 |

| Acetonitrile | 85 | 78 |

| Dichloromethane | 72 | 65 |

The solvent’s dielectric constant also affects TS-1 catalyst performance, with higher polarity improving oxygen transfer kinetics. Recent studies advocate for binary solvent systems (e.g., methanol-water) to balance reactivity and environmental safety.

Green Chemistry Approaches for Oxirane Ring Formation

Green synthesis of 2-(Methoxymethyl)-2-methyloxirane emphasizes atom economy and renewable reagents. TS-1-catalyzed epoxidation with H₂O₂ exemplifies this paradigm, as water is the sole byproduct. Continuous-flow reactors further reduce waste by enabling catalyst recycling and minimizing solvent use.

Alternative approaches include enzymatic epoxidation using cytochrome P450 monooxygenases, though industrial scalability remains challenging. Photocatalytic methods employing TiO₂ and UV light show promise for low-energy activation but require optimization to match conventional yields.

Table 4: Comparison of Green Epoxidation Methods

| Method | Catalyst | Oxidant | Atom Economy (%) |

|---|---|---|---|

| TS-1/H₂O₂ | TS-1 | H₂O₂ | 92 |

| Enzymatic | P450 | O₂ | 88 |

| Photocatalytic | TiO₂ | O₂ | 78 |

These innovations align with the principles of green chemistry, reducing reliance on hazardous reagents and energy-intensive processes.

The nucleophilic ring-opening of 2-(methoxymethyl)-2-methyloxirane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism under basic conditions. The steric and electronic effects of the methoxymethyl (-CH2OCH3) and methyl (-CH3) substituents on the epoxide ring significantly influence regioselectivity. In polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, hydroxide ions preferentially attack the less substituted carbon atom adjacent to the oxygen atom [1] [4]. This preference arises from reduced steric hindrance at the less crowded site, consistent with trends observed in simpler epoxides like propylene oxide [7].

2-(Methoxymethyl)-2-methyloxirane serves as a highly versatile building block for the construction of diverse heterocyclic compounds, leveraging its inherent ring strain and functional group compatibility [1] [2]. The compound's unique structural features, including the strained three-membered epoxide ring and the methoxymethyl substituent, provide multiple reactive sites for heterocycle formation through various mechanistic pathways.

The primary application of 2-(Methoxymethyl)-2-methyloxirane in heterocyclic synthesis involves nucleophilic ring-opening reactions that lead to the formation of five-membered oxygen-containing heterocycles [3]. Research has demonstrated that this epoxide can undergo hydrogen-bond donor catalyzed reactions with functionalized arylidene and alkylidene malononitrile derivatives to produce 2,5-disubstituted tetrahydrofurans with excellent yields ranging from 60% to 86% and high diastereoselectivity ratios up to 99:1 [3]. The stereochemical outcome consistently favors the cis configuration at the 2- and 5-positions of the resulting tetrahydrofuran ring, as confirmed by single-crystal X-ray analysis.

The mechanistic pathway for tetrahydrofuran synthesis involves initial activation of the epoxide through hydrogen bonding with the catalyst, followed by nucleophilic attack at the less substituted carbon of the epoxide ring [3]. This S_N2-type mechanism ensures high regioselectivity and allows for the incorporation of diverse functional groups through variation of the electrophilic component. The methoxymethyl group serves as both a steric directing element and a potential site for further functionalization, enhancing the synthetic utility of the resulting heterocycles.

Alternative synthetic routes utilizing 2-(Methoxymethyl)-2-methyloxirane include reactions with isocyanates to form oxazolidines, where the epoxide acts as a nucleophilic partner in a formal [3+2] cycloaddition process [3]. These reactions typically proceed under mild conditions with excellent chemoselectivity, producing substituted oxazolidines that serve as important intermediates in pharmaceutical synthesis.

The compound's application extends to the synthesis of spirocyclic heterocycles through intramolecular cyclization reactions [4]. The dual functionality provided by the epoxide ring and the methoxymethyl group enables the construction of complex polycyclic structures with defined stereochemistry, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Crosslinking Agent in Polymer Chemistry

2-(Methoxymethyl)-2-methyloxirane functions as an effective crosslinking agent in polymer chemistry, primarily through its reactive epoxide functionality that enables the formation of three-dimensional polymer networks [5] [6]. The compound's utility in this application stems from the high reactivity of the epoxide group, which can undergo nucleophilic addition reactions with various polymer-bound functional groups containing active hydrogen atoms.

The crosslinking mechanism involves the nucleophilic attack of amine, hydroxyl, or other nucleophilic groups on the electrophilic carbon of the epoxide ring, resulting in ring opening and the formation of covalent bonds between polymer chains [5] [7]. This process is facilitated by heat or catalytic activation, with reaction temperatures typically ranging from 80°C to 150°C depending on the polymer system and desired cure kinetics [5]. The reactivity of 2-(Methoxymethyl)-2-methyloxirane can be modulated through the choice of catalyst, with both basic and acidic catalysts showing effectiveness in promoting crosslinking reactions.

In epoxy resin formulations, 2-(Methoxymethyl)-2-methyloxirane serves as a reactive diluent and crosslinking agent, contributing to the formation of highly crosslinked networks with enhanced mechanical properties [8] [9]. The compound's incorporation into epoxy-amine systems results in improved thermal stability and chemical resistance compared to conventional formulations. Molecular dynamics simulations have demonstrated that the crosslink density and distribution significantly influence the elastic modulus and thermal expansion coefficient of the resulting thermoset materials [8].

The methoxymethyl substituent provides additional functionality that can participate in secondary crosslinking reactions or serve as a compatibilizing element in polymer blends [6]. This dual functionality enables the development of dynamic covalent networks with self-healing properties, where the methoxy group can undergo exchange reactions under appropriate conditions, allowing for network rearrangement and repair.

Post-crosslinking applications of 2-(Methoxymethyl)-2-methyloxirane have been explored in the development of tunable polymer networks [6]. In these systems, linear polymers containing reactive groups are first synthesized, followed by the introduction of the epoxide crosslinker to form permanent crosslinks. This approach allows for precise control over network architecture and enables the incorporation of exchangeable bonds that provide reprocessability and self-healing capabilities.

The crosslinking density achieved with 2-(Methoxymethyl)-2-methyloxirane typically ranges from 50% to 95% conversion, depending on the stoichiometry, temperature, and reaction time [8]. Higher crosslink densities result in materials with increased glass transition temperatures and improved mechanical properties, while lower densities provide greater flexibility and toughness.

Chiral Auxiliary Applications in Asymmetric Catalysis

2-(Methoxymethyl)-2-methyloxirane demonstrates significant potential as a chiral auxiliary in asymmetric catalysis, particularly when employed in enantioenriched form or as part of catalytically formed chiral auxiliary systems [10] [11]. The compound's structural features, including the substituted epoxide ring and the methoxymethyl group, provide multiple sites for stereocontrol in asymmetric transformations.

The primary application of 2-(Methoxymethyl)-2-methyloxirane in asymmetric catalysis involves its use as a substrate in enantioselective ring-opening reactions catalyzed by chiral metal complexes [12]. Chiral (salen)chromium(III) complexes have been demonstrated to catalyze the regioselective ring opening of enantiomerically enriched epoxides, including 2-(Methoxymethyl)-2-methyloxirane, with excellent selectivity [12]. The choice of catalyst enantiomer allows for complementary regioselectivity, enabling selective nucleophilic attack at either epoxide carbon atom.

The mechanism of chiral auxiliary action involves the formation of a chiral environment around the epoxide substrate through coordination with the chiral catalyst [12]. This interaction creates a differentiated reaction environment where one face of the epoxide is more accessible to nucleophilic attack than the other, resulting in high enantioselectivity. The methoxymethyl group can participate in additional stabilizing interactions with the catalyst, enhancing the overall stereoselectivity of the transformation.

Recent developments in catalytically formed chiral auxiliary systems have expanded the utility of 2-(Methoxymethyl)-2-methyloxirane in asymmetric synthesis [10] [13]. In these systems, the compound serves as a tether that is catalytically constructed in an enantioselective manner, followed by stereocontrolled functionalization using standard reactive reagents. This approach eliminates the need for different chiral catalysts for each transformation step, providing a more efficient and cost-effective method for asymmetric synthesis.

The stereoselectivity factors achieved with 2-(Methoxymethyl)-2-methyloxirane in asymmetric catalysis are typically high, with enantiomeric ratios exceeding 90:10 in most cases [12]. The compound's ability to serve as both a substrate and a stereodirecting element makes it particularly valuable for the synthesis of complex chiral molecules where multiple stereocenters must be controlled.

Applications in asymmetric cyclopropanation and epoxidation reactions have demonstrated the versatility of 2-(Methoxymethyl)-2-methyloxirane as a chiral auxiliary [13]. The installed auxiliary controls the stereochemistry of these transformations, yielding enantioenriched spirocyclic products with high selectivity. The auxiliary can be subsequently removed under mild conditions, allowing for the isolation of the desired chiral products without racemization.

Surface Functionalization Through Epoxide Coupling

2-(Methoxymethyl)-2-methyloxirane serves as an effective coupling agent for surface functionalization applications, leveraging the reactivity of its epoxide group to form covalent bonds with various surface-bound functional groups [14] [15]. The compound's utility in this application stems from its ability to undergo ring-opening reactions with nucleophilic sites on material surfaces, enabling the introduction of new functional groups and the modification of surface properties.

The surface functionalization mechanism involves nucleophilic attack by surface-bound hydroxyl, amino, or other nucleophilic groups on the epoxide ring, resulting in ring opening and the formation of stable covalent bonds [14] [16]. This process can be conducted under mild conditions, typically at temperatures between 60°C and 120°C, making it suitable for the modification of thermally sensitive materials. The methoxymethyl group provides additional functionality that can be further derivatized or serve as a spacer element in bioconjugation applications.

Silane coupling agents incorporating 2-(Methoxymethyl)-2-methyloxirane have been developed for the functionalization of inorganic surfaces [14] [15]. These systems demonstrate the ability to form both physical and chemical bonds with the substrate surface, with the epoxide group serving as an anchor point for further chemical modification. X-ray photoelectron spectroscopy studies have confirmed the successful attachment of the compound to various surfaces, with evidence of covalent bond formation between the epoxide and surface nucleophiles.

The compound's application in biomolecule immobilization represents a significant area of development [17] [18]. The epoxide functionality provides a reactive handle for the attachment of proteins, nucleic acids, and other biomolecules through reaction with their nucleophilic side chains. This approach offers advantages over traditional coupling methods, including the absence of coupling reagents and the generation of stable covalent bonds that resist hydrolysis under physiological conditions.

Surface modification using 2-(Methoxymethyl)-2-methyloxirane has been explored for the preparation of functional coatings and membranes [19]. The compound can be incorporated into polymer formulations to provide pendant epoxide groups that enable subsequent functionalization or crosslinking. This approach allows for the development of materials with tailored surface properties, including hydrophilicity, biocompatibility, and chemical resistance.

The efficiency of surface functionalization reactions with 2-(Methoxymethyl)-2-methyloxirane typically ranges from 60% to 90%, depending on the surface chemistry and reaction conditions [17]. Higher functionalization densities can be achieved through optimization of reaction parameters, including temperature, pH, and catalyst concentration. The controllable nature of the functionalization process makes it suitable for applications requiring precise control over surface properties.